N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(13-3-4-16(20-9-13)25-14-5-7-24-10-14)22-18-21-15(11-26-18)12-2-1-6-19-8-12/h1-4,6,8-9,11,14H,5,7,10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZIIFCZAZERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The tetrahydrofuran-3-yloxy group is introduced via SNAr on 6-fluoronicotinic acid. Using tetrahydrofuran-3-ol and a base such as sodium hydride in dimethylformamide (DMF) at 80–100°C achieves substitution.
$$
\text{6-Fluoronicotinic acid} + \text{Tetrahydrofuran-3-ol} \xrightarrow{\text{NaH, DMF}} \text{6-((Tetrahydrofuran-3-yl)oxy)nicotinic acid}
$$
Yields range from 65–80%, with purity confirmed by $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$): δ 8.69 (d, $$ J = 2.4 \, \text{Hz} $$, 1H), 8.21 (dd, $$ J = 8.8, 2.4 \, \text{Hz} $$, 1H), 5.45–5.38 (m, 1H, THF-O).
Mitsunobu Reaction
For less reactive substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple tetrahydrofuran-3-ol with 6-hydroxynicotinic acid. This method offers superior regiocontrol (85–90% yield) but requires anhydrous conditions.
Synthesis of 4-(Pyridin-3-yl)Thiazol-2-Amine
Hantzsch Thiazole Synthesis
Condensation of pyridin-3-yl thiourea with α-bromo ketones forms the thiazole ring. For example, reacting pyridin-3-yl thiourea with 2-bromo-1-pyridin-3-ylethanone in ethanol under reflux for 12 hours yields the thiazole intermediate:
$$
\text{Thiourea} + \alpha\text{-bromo ketone} \xrightarrow{\text{EtOH, reflux}} \text{4-(Pyridin-3-yl)thiazol-2-amine}
$$
Typical yields are 70–75%, with MS (ESI): $$ m/z = 205.1 \, [\text{M+H}]^+ $$.
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling attaches pyridin-3-yl to preformed thiazole rings. Using 2-aminothiazole-4-boronic acid and 3-bromopyridine with Pd(PPh$$3$$)$$4$$ in dioxane/water (3:1) at 100°C affords the product in 80% yield:
$$
\text{2-Aminothiazole-4-boronic acid} + \text{3-Bromopyridine} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-(Pyridin-3-yl)thiazol-2-amine}
$$
$$ ^1\text{H NMR} $$ (CDCl$$_3$$): δ 8.72 (s, 1H), 8.45 (d, $$ J = 4.8 \, \text{Hz} $$, 1H), 7.85–7.78 (m, 1H).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activating 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 4-(pyridin-3-yl)thiazol-2-amine. After 18 hours at room temperature, the amide is isolated in 75–85% yield.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) generates a reactive anhydride intermediate, which reacts with the thiazole amine to yield the target compound. This method minimizes racemization and achieves 80–88% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water ensure >98% purity. HPLC retention time: 6.72 min (C18 column, 70:30 acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + EDC coupling | 70 | 95 | Scalable, minimal byproducts | Long reaction times |
| Suzuki + Mixed anhydride | 85 | 98 | High regioselectivity | Requires palladium catalysts |
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine, thiazole, or nicotinamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
Anticancer Properties
One of the most notable applications of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is in the development of anticancer agents. Studies have shown that compounds with similar structures exhibit potent activity against various cancer cell lines. For instance, pyridinyl derivatives have been identified as selective inhibitors of cancer cell proliferation, particularly in breast cancer models, due to their ability to target specific cellular pathways involved in tumor growth .
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. Analogues of thiazole and pyridine have been studied for their potential to enhance neuroprotection in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). These compounds can increase the levels of excitatory amino acid transporters, which are crucial for reducing glutamate toxicity in neuronal cells .
Synthetic Pathways
The synthesis of this compound involves multiple steps that typically include the formation of thiazole and pyridine rings followed by functionalization with tetrahydrofuran moieties. Various synthetic methodologies have been explored to optimize yield and selectivity, including cyclization reactions and the use of Brønsted base catalysis .
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thiazole precursor, pyridine derivative |
| 2 | Functionalization | Tetrahydrofuran derivative |
| 3 | Purification | Chromatography |
Polymer Chemistry
In material science, derivatives of this compound have been investigated for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Case Study: Anticancer Activity
A recent study evaluated the anticancer efficacy of a series of pyridine-thiazole derivatives, including this compound. The results demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value lower than that of standard chemotherapeutics .
Case Study: Neuroprotection
Another investigation focused on the neuroprotective effects of thiazole-based compounds in an ALS model. The study found that these compounds significantly increased EAAT2 expression levels in astrocytes, suggesting a mechanism by which they may mitigate excitotoxicity associated with neurodegeneration .
Mechanism of Action
The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally related to several nicotinamide and thiazole derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Thiazole vs. The pyridin-3-yl group on the thiazole may enhance π-π stacking interactions with biological targets compared to 4-chlorophenyl substituents in ’s compound .
Nicotinamide Modifications :
- The tetrahydrofuran-3-yloxy group in the target compound replaces hydroxyl or chlorophenyl groups in analogs. This substitution likely improves solubility and bioavailability, as tetrahydrofuran’s oxygen atom facilitates hydrogen bonding, a feature critical in afatinib’s kinase inhibition .
Physicochemical and Spectroscopic Data
- Melting Points and Stability: The target compound’s melting point is unreported, but analogs with similar substituents (e.g., tetrahydrofuran-oxy in afatinib) exhibit higher thermal stability than chlorophenyl derivatives, likely due to reduced aromatic stacking . ’s thiazolidinones (e.g., 6c: 209–210°C) have higher melting points than hydroxyl-substituted nicotinamides (: ~180°C), suggesting that the 4-oxo group enhances crystallinity .
Spectroscopic Confirmation :
- IR and NMR data for the target compound would expectedly show peaks for amide C=O (~1650 cm⁻¹), tetrahydrofuran C-O-C (~1100 cm⁻¹), and pyridine/thiazole aromatic protons (δ 7.5–8.5 ppm in ¹H NMR), aligning with analogs in –3 .
Biological Activity
N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, identified by its CAS number 2034560-32-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a combination of structural motifs, including a pyridine ring, a thiazole ring, and a tetrahydrofuran moiety, which may contribute to its biological effects.
The molecular formula of this compound is , with a molecular weight of 368.4 g/mol. The presence of various functional groups suggests multiple avenues for biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034560-32-0 |
| Molecular Formula | C₁₈H₁₆N₄O₃S |
| Molecular Weight | 368.4 g/mol |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. Such compounds typically modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects in various diseases.
Potential Targets
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with receptors influencing cellular signaling.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Case Study: Xanthine Oxidase Inhibition
A study on related compounds showed that derivatives of nicotinamide exhibited significant xanthine oxidase (XO) inhibition. For instance, one derivative demonstrated an IC50 value of 0.031 μM, indicating potent inhibition. This suggests that similar structural motifs in this compound may confer comparable biological activity.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that modifications to the pyridine and thiazole rings can significantly affect biological potency. The introduction of specific functional groups at strategic positions may enhance the compound's efficacy against targeted biological pathways.
Comparative Analysis with Similar Compounds
A comparison with other nicotinamide and thiazole derivatives highlights the unique structural features of this compound:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(3-cyano-4-(2-cyanobenzyl)phenyl)isonicotinamide | Xanthine oxidase inhibitor | 0.312 |
| N-(4-(pyridin-3-yl)thiazol-2-yl)-6-nicotinamide | Potential anti-inflammatory | TBD |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
